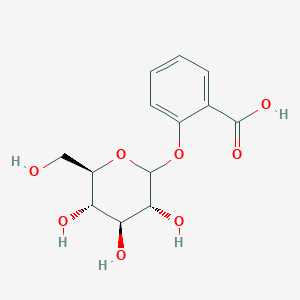

Salicylic acid beta-D-glucoside

Vue d'ensemble

Description

Salicylic acid beta-D-glucoside, also known as salicylic acid 2-O-beta-D-glucoside, is a naturally occurring compound found in plants. It is a derivative of salicylic acid, a well-known plant hormone involved in various physiological processes, including plant defense mechanisms against pathogens and stress responses. This compound is formed by the conjugation of salicylic acid with glucose, resulting in a more stable and water-soluble form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Salicylic acid beta-D-glucoside can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of glucosyltransferases, which catalyze the transfer of glucose from a donor molecule to salicylic acid. This process typically occurs under mild conditions, such as a pH of 7-8 and temperatures around 25-30°C .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, genetically engineered strains of Escherichia coli can be used to produce the compound by introducing genes encoding the necessary enzymes for salicylic acid and glucose conjugation . This method is environmentally friendly and can be scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Salicylic acid beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation.

Common Reagents and Conditions:

Hydrolysis: This reaction involves breaking the glycosidic bond to release free salicylic acid and glucose. It can be catalyzed by enzymes such as beta-glucosidase or by acidic conditions.

Major Products:

Hydrolysis: Salicylic acid and glucose.

Oxidation: Dihydroxybenzoic acids (e.g., gentisic acid).

Applications De Recherche Scientifique

Agricultural Applications

1.1 Plant Defense Mechanism

SAG plays a crucial role in enhancing plant resistance against biotic and abiotic stresses. It acts as a reservoir for salicylic acid, which is released upon stress conditions, activating defense responses in plants. Research indicates that SAG is involved in the regulation of pathogenesis-related genes, thereby improving the plant's ability to combat pathogens. For instance, studies on Camellia sinensis (tea plants) have shown that the glucosyltransferase enzyme CsUGT87E7 converts salicylic acid to SAG, which is essential for pathogen defense and stress response .

1.2 Biopesticide Development

SAG's ability to enhance plant immunity makes it an attractive candidate for developing biopesticides. Exogenous application of SAG has been shown to protect crops from various diseases without the toxic effects associated with high concentrations of salicylic acid . This property positions SAG as a safer alternative for sustainable agricultural practices.

Pharmaceutical Applications

2.1 Anti-inflammatory Properties

Similar to salicylic acid, SAG exhibits anti-inflammatory properties that can be harnessed in pharmaceutical applications. Its glucosylated structure may enhance solubility and reduce toxicity compared to its aglycone counterpart. Research suggests that SAG could be utilized in formulations aimed at treating inflammatory conditions, leveraging its potential as a nontoxic anti-inflammatory agent .

2.2 Drug Delivery Systems

The glycosylated nature of SAG allows for the development of drug delivery systems that can improve the bioavailability of therapeutic agents. By conjugating drugs with SAG, researchers aim to create formulations that enhance the efficacy and reduce side effects of conventional medications.

Biotechnological Applications

3.1 Metabolic Engineering

Recent advancements in metabolic engineering have enabled the heterologous production of SAG in microbial systems such as Escherichia coli. This process involves manipulating the shikimate pathway and introducing glucosyltransferase enzymes from plants to synthesize SAG efficiently . The engineered strains have demonstrated improved production levels, indicating potential for industrial-scale synthesis.

3.2 Glycodiversification Studies

SAG serves as a model compound for glycodiversification studies aimed at producing novel glycosylated derivatives with enhanced biological activities. Researchers are exploring various sugar moieties to modify SAG, potentially leading to new compounds with tailored properties for specific applications .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Li et al., 2021 | Investigate SAG's role in tea plant defense | Demonstrated that CsUGT87E7 glucosylates SA into SAG, enhancing pathogen resistance |

| Ahmadi et al., 2016 | Optimize SAG production via metabolic engineering | Achieved significant improvements in SAG production using engineered E. coli strains |

| Zhang et al., 2015 | Explore glycodiversification potential | Identified new analogs of SAG through alternative glycosylation pathways |

Mécanisme D'action

Salicylic acid beta-D-glucoside exerts its effects primarily through its hydrolysis to release free salicylic acid, which then participates in various signaling pathways. In plants, salicylic acid activates defense responses by inducing the expression of pathogenesis-related genes and enhancing the production of reactive oxygen species . These actions help the plant to resist pathogen attacks and mitigate stress-induced damage.

Comparaison Avec Des Composés Similaires

Salicylic acid beta-D-glucoside is unique due to its glycosylated form, which enhances its stability and solubility compared to free salicylic acid. Similar compounds include:

Salicylic acid glucose ester: Another glycosylated form of salicylic acid, but with glucose attached to the carboxyl group instead of the hydroxyl group.

Calycosin-7-O-beta-D-glucoside: An isoflavonoid glucoside found in Astragalus membranaceus, which also exhibits beneficial health properties.

These compounds share the common feature of being glycosylated derivatives of phenolic acids or flavonoids, which generally enhance their stability and bioavailability.

Activité Biologique

Salicylic acid beta-D-glucoside (SAG) is a significant compound derived from salicylic acid (SA), known for its diverse biological activities in both plants and humans. This article explores the biosynthesis, metabolism, and biological effects of SAG, supported by relevant case studies and research findings.

1. Biosynthesis of this compound

SAG is synthesized through the glucosylation of salicylic acid, a process primarily facilitated by glucosyltransferases. The biosynthetic pathway involves several steps:

- Phenylpropanoid Pathway : The synthesis begins with L-phenylalanine, which undergoes deamination and ortho-hydroxylation to form salicylaldehyde. This compound is then converted into salicylic acid through further enzymatic reactions.

- Glucosylation : The final step involves the transfer of a glucose moiety from UDP-glucose to salicylic acid, catalyzed by specific glucosyltransferases such as UGT74F1 and UGT74F2 .

Table 1: Key Enzymes in SAG Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| UGT74F1 | Glucosylates SA to form SAG | Arabidopsis thaliana |

| UGT74F2 | Glucosylates SA to form SAG | Arabidopsis thaliana |

| CsUGT87E7 | Glucosylates SA in response to pathogen | Camellia sinensis |

2. Metabolism of this compound

Upon ingestion, SAG can be metabolized into salicylic acid, which exerts various pharmacological effects. The metabolic conversion occurs primarily in the gastrointestinal tract and involves hydrolysis by esterases present in the intestinal mucosa. This transformation allows SAG to function as a pro-drug, enhancing its bioavailability and therapeutic effects .

3.1 Plant Defense Mechanisms

SAG plays a crucial role in plant immunity by acting as a signaling molecule that enhances disease resistance. Studies have shown that plants deficient in SAGT (salicylic acid glucosyltransferase) exhibit increased susceptibility to pathogens, indicating that the accumulation of SAG can modulate plant defense responses .

- Case Study : In Arabidopsis, double knockout mutants lacking SAGT showed enhanced resistance against various pathogens, demonstrating the importance of SAG in immune priming .

3.2 Anti-inflammatory Effects

In humans, salicylic acid and its derivatives, including SAG, have been recognized for their anti-inflammatory properties. Research indicates that salicylate compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief.

- Clinical Implication : Aspirin (acetylsalicylic acid), a well-known derivative of salicylic acid, is widely used for its anti-inflammatory effects. Studies suggest that similar mechanisms may apply to SAG when metabolized into salicylic acid .

4. Research Findings

Recent studies have focused on enhancing the production of SAG through metabolic engineering techniques. For instance, researchers have successfully engineered Escherichia coli strains to produce higher yields of SAG by manipulating the shikimate pathway and introducing heterologous glucosyltransferase genes .

Table 2: Production Yield of SAG in Engineered Strains

| Strain Type | Production Yield (mg/L) | Comments |

|---|---|---|

| Wild-type E. coli | 5 | Baseline production |

| Engineered Strain A | 15 | Enhanced glucosylation |

| Engineered Strain B | 25 | Optimal plasmid stability |

Propriétés

IUPAC Name |

2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBMNKOLMSJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902207 | |

| Record name | NoName_1429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10366-91-3 | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the role of salicylic acid beta-D-glucoside in rose plants infected with powdery mildew?

A1: The research demonstrates that this compound levels significantly increase in Rosa chinensis upon infection with the powdery mildew fungus, Podosphaera pannosa []. This increase mirrors the response observed when rose plants are treated with exogenous salicylic acid, a key hormone involved in plant defense signaling. These findings suggest that this compound plays a role in the plant's defense response against powdery mildew, potentially acting as a storage or signaling molecule related to salicylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.